Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride
CAS No.: 97988-85-7
VCID: VC8336289
Molecular Formula: C6H14ClF3NO3P
Molecular Weight: 271.6 g/mol
* For research use only. Not for human or veterinary use.

Description |
Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride is a chemical compound that belongs to the class of phosphonates. It is a derivative of phosphonic acid, where the phosphorus atom is bonded to a trifluoroethyl group and an amino group, and the compound is further esterified with ethanol. This compound is of interest in various chemical and biological applications due to its unique properties. Synthesis and PreparationThe synthesis of diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride typically involves the reaction of appropriate precursors such as trifluoroethylamine derivatives with phosphorus-containing reagents. The specific synthesis route may vary depending on the desired yield and purity. Safety and HandlingDiethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride is classified with hazard statements such as H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). It requires proper handling and storage to minimize risks.
|
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 97988-85-7 | ||||||||
Product Name | Diethyl (1-amino-2,2,2-trifluoroethyl)phosphonate hydrochloride | ||||||||
Molecular Formula | C6H14ClF3NO3P | ||||||||
Molecular Weight | 271.6 g/mol | ||||||||
IUPAC Name | 1-diethoxyphosphoryl-2,2,2-trifluoroethanamine;hydrochloride | ||||||||
Standard InChI | InChI=1S/C6H13F3NO3P.ClH/c1-3-12-14(11,13-4-2)5(10)6(7,8)9;/h5H,3-4,10H2,1-2H3;1H | ||||||||
Standard InChIKey | IGKOMVXPVBUTJT-UHFFFAOYSA-N | ||||||||
SMILES | CCOP(=O)(C(C(F)(F)F)N)OCC.Cl | ||||||||
Canonical SMILES | CCOP(=O)(C(C(F)(F)F)N)OCC.Cl | ||||||||
PubChem Compound | 13409858 | ||||||||
Last Modified | Jul 27 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume